molecular formula C9H7Cl2NO3 B6143141 4-chloro-3-(2-chloroacetamido)benzoic acid CAS No. 147149-56-2

4-chloro-3-(2-chloroacetamido)benzoic acid

Cat. No. B6143141
CAS RN: 147149-56-2
M. Wt: 248.06 g/mol
InChI Key: CQNMKYGPZOUVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-(2-chloroacetamido)benzoic acid (4-Cl-3-CAB) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid that is soluble in water and organic solvents. 4-Cl-3-CAB has a wide range of applications in the field of synthetic organic chemistry, due to its unique reactivity and versatile reactivity with other compounds. In addition, 4-Cl-3-CAB is used in various biochemical and physiological studies, due to its ability to modulate the activity of enzymes and other proteins.

Mechanism of Action

4-chloro-3-(2-chloroacetamido)benzoic acid acts as an inhibitor of enzymes and other proteins by binding to their active sites and preventing them from performing their normal functions. The binding of 4-chloro-3-(2-chloroacetamido)benzoic acid to the active site of an enzyme or other protein can result in a decrease in the activity of the enzyme or protein.
Biochemical and Physiological Effects
4-chloro-3-(2-chloroacetamido)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, as well as the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, 4-chloro-3-(2-chloroacetamido)benzoic acid has been shown to inhibit the activity of various hormones, including cortisol, testosterone, and growth hormone.

Advantages and Limitations for Lab Experiments

4-chloro-3-(2-chloroacetamido)benzoic acid has several advantages and limitations for laboratory experiments. One of the main advantages is its low cost and availability. In addition, 4-chloro-3-(2-chloroacetamido)benzoic acid is relatively stable and can be stored in a dry, cool place for long periods of time without significant degradation. However, 4-chloro-3-(2-chloroacetamido)benzoic acid is a relatively strong acid and can be corrosive to certain materials, such as plastics and glass.

Future Directions

The use of 4-chloro-3-(2-chloroacetamido)benzoic acid in scientific research is expected to continue to grow in the future. Possible future directions include the use of 4-chloro-3-(2-chloroacetamido)benzoic acid in the development of new drugs, the study of protein-protein interactions, and the study of enzyme activities. In addition, 4-chloro-3-(2-chloroacetamido)benzoic acid may be used to study the effects of various drugs on the activity of enzymes and other proteins. Finally, 4-chloro-3-(2-chloroacetamido)benzoic acid may be used in the development of new diagnostic tests for diseases, such as cancer and diabetes.

Synthesis Methods

4-chloro-3-(2-chloroacetamido)benzoic acid is synthesized by the reaction of 4-chlorobenzoic acid with 2-chloroacetamide in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a temperature of 80-100 °C. The reaction is usually complete within 1-2 hours and yields a product with a purity of 95-99%.

Scientific Research Applications

4-chloro-3-(2-chloroacetamido)benzoic acid is used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and the development of new drugs. It has been used to study the activity of enzymes involved in the synthesis of nucleic acids and proteins, as well as the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, 4-chloro-3-(2-chloroacetamido)benzoic acid has been used to study the effects of various drugs on the activity of enzymes and other proteins.

properties

IUPAC Name

4-chloro-3-[(2-chloroacetyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-7-3-5(9(14)15)1-2-6(7)11/h1-3H,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNMKYGPZOUVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250265
Record name 4-Chloro-3-[(2-chloroacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(2-chloroacetamido)benzoic acid

CAS RN

147149-56-2
Record name 4-Chloro-3-[(2-chloroacetyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147149-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-[(2-chloroacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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